2-Oxoindoline-5-carboxamide
Overview
Description
2-Oxoindoline-5-carboxamide is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of 3-methylene-2-oxoindoline-5-carboxamide .
Synthesis Analysis
The synthesis of this compound derivatives involves using 4-aminobenzoic acid as a starting material . The compounds are synthesized in appreciable yield .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR and 13C-NMR . For example, the singlet at around 4.4–5.3 ppm of 1H NMR spectra is attributable for two protons occurred of the methylene protons of N-alkylated compounds .Scientific Research Applications
Anti-Cancer Properties
- Synthesis and Anti-Lung Cancer Activity: A study by (Ai et al., 2017) demonstrated that 3-methylene-2-oxoindoline-5-carboxamide derivatives exhibit potent inhibitory activity against human lung adenocarcinoma epithelial cell line A549, offering potential as anti-lung cancer agents.
- Development of Anti-Cancer Agents: Research by (Alafeefy et al., 2015) highlighted the synthesis of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and their remarkable antitumor activity against various cancer cell lines.
HIV-1 Reverse Transcriptase Inhibition
- HIV-1 Reverse Transcriptase Inhibitors: A study by (Young et al., 1995) explored the use of 2-oxoindoline-5-carboxamide derivatives as potent HIV-1 reverse transcriptase inhibitors, with improved physicochemical properties compared to existing drugs.
- Novel HIV-1 Inhibitors: Devale et al. (2017) designed a series of N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide compounds, exhibiting higher reverse transcriptase inhibitory activity than standard treatments. (Devale et al., 2017)
Chemical Synthesis and Properties
- Indole Rearrangements: Acheson et al. (1979) investigated the rearrangements of ethyl 3-methylindole-2-carboxylate to various 2-oxoindoline derivatives, which are important in chemical synthesis. (Acheson et al., 1979)
- Polycyclic Difluoroboron Complexes Synthesis: Mo et al. (2016) developed a method for synthesizing polycyclic difluoroboron 2-oxoindoline-3-carboxamide complexes, showcasing the versatility of this compound in creating complex chemical structures. (Mo et al., 2016)
Mechanism of Action
The mechanism of action of 2-Oxoindoline-5-carboxamide derivatives is related to their inhibitory activity against proliferation of certain cell lines. For example, they have been shown to inhibit the proliferation of human lung adenocarcinoma epithelial cell line (A549) in MTT assay . The western blot analysis demonstrated a correlation between anti-proliferative activity of active compounds and blockade of the phosphorylation of extracellular signal-regulated kinases (ERK1/2) .
Future Directions
The future directions for the study of 2-Oxoindoline-5-carboxamide derivatives could involve further optimization of these compounds for the discovery of more potent regulators of certain pathways, such as the RAF/MEK/ERK pathway, as anti-cancer agents . Additionally, these compounds could serve as a template for the design and development of novel anticancer agents .
Properties
IUPAC Name |
2-oxo-1,3-dihydroindole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-9(13)5-1-2-7-6(3-5)4-8(12)11-7/h1-3H,4H2,(H2,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPQXFPHNACOHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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